ONC-201 Dihydrochloride

Description

Origin and Discovery of ONC-201 Dihydrochloride (B599025)

The inception of ONC-201 Dihydrochloride was not accidental but the result of a deliberate and innovative drug discovery strategy. Unlike traditional target-based screening, its discovery was rooted in identifying a specific cellular outcome—apoptosis—leading to a compound with a novel mechanism of action.

ONC-201 was discovered through a phenotypic, cell-based screen. nih.govnih.gov This approach prioritizes the identification of compounds that produce a desired effect in a cellular context, with the precise molecular target often being determined later. nih.govresearchgate.net The screen was specifically designed to identify small molecules that could induce the transcriptional activity of the gene for TNF-related apoptosis-inducing ligand (TRAIL), a protein known to trigger programmed cell death, or apoptosis, in cancer cells. amegroups.orgnih.gov The initial screening that led to the discovery of ONC-201 was conducted using a human colorectal cancer (CRC) cell line. nih.govacs.org This method allowed for the selection of a molecule based on its ability to engage a specific downstream signaling pathway that results in anti-tumor effects. nih.govresearchgate.net

The phenotypic screen successfully identified a lead compound, initially designated TIC10, which stands for TRAIL-Inducing Compound 10. nih.govnih.govtandfonline.com This compound, later named ONC-201, was selected for clinical development due to its favorable drug-like properties and its ability to induce TRAIL transcription independently of the p53 tumor suppressor protein, which is often mutated in cancer. nih.govnih.govresearchgate.net The screening process utilized a TRAIL gene promoter that lacked p53 DNA-binding sites, ensuring the identified compounds worked through a different mechanism. nih.gov

Subsequent research elucidated that ONC-201's mechanism involves the integrated stress response (ISR), a cellular signaling network. nih.govamegroups.org Activation of the ISR leads to the induction of transcription factors ATF4 and CHOP, which in turn upregulate the TRAIL receptor DR5 on the surface of cancer cells. amegroups.orgnih.gov Concurrently, ONC-201 causes the dual inactivation of the Akt and ERK signaling pathways. nih.govfrontiersin.org This leads to the activation of the transcription factor Foxo3a, which translocates to the nucleus and drives the transcription of the TRAIL ligand. nih.govnih.govfrontiersin.org The dual upregulation of both the death ligand (TRAIL) and its receptor (DR5) creates a potent, self-contained apoptotic signal in cancer cells. amegroups.org

| Initial Name | TIC10 (TRAIL-Inducing Compound 10) nih.govnih.govtandfonline.com |

| Screening Method | Phenotypic cell-based screen for p53-independent TRAIL inducers nih.govnih.gov |

| Cell Line Used | Human colorectal cancer cell line (HCT116) nih.govacs.org |

| Primary Mechanism | Induces both TRAIL ligand and its receptor, DR5 amegroups.org |

| Key Signaling Pathways | Integrated Stress Response (ISR), Akt/ERK inactivation, Foxo3a activation nih.govamegroups.orgnih.gov |

ONC-201 is the founding member of a new chemical class of anti-cancer compounds known as imipridones. nih.govresearchgate.netamegroups.orgnih.govnewdrugapprovals.org This classification is based on the molecule's unique imidazopyridopyrimidone core structure. frontiersin.org The development of this class was pioneered by Oncoceutics, Inc. biospace.comcinj.org The discovery of ONC-201 has paved the way for the creation of chemical analogs, such as ONC206, which have been investigated for potentially enhanced potency and different therapeutic applications. frontiersin.orgbiospace.com The imipridone family represents a new class of anticancer therapy with a distinct mechanism of action currently being evaluated in multiple clinical trials. nih.govnih.gov

Identification as a TRAIL-Inducing Compound

Academic Rationale for Investigating this compound

The scientific interest in this compound is driven by a pressing clinical need and the compound's unique biological properties.

A significant motivation for the investigation of ONC-201 is the urgent need for new treatment options for aggressive, recurrent, and treatment-refractory cancers. amegroups.orgnih.gov Many malignancies, such as glioblastoma and certain pancreatic cancers, have poor prognoses and often develop resistance to standard-of-care therapies. amegroups.orgtandfonline.com Preclinical studies have shown that ONC-201 is effective against cancer cell lines and patient-derived tumor samples that are resistant to conventional treatments like temozolomide (B1682018) and bevacizumab in glioblastoma. nih.govamegroups.orgnih.gov The compound has shown particular promise for tumors with specific genetic profiles, such as H3 K27M-mutant gliomas, which are highly aggressive and fatal brain tumors. biospace.comoup.comoup.com The search for small molecules like ONC-201 was also spurred by the limited success of earlier therapies based on recombinant TRAIL, highlighting the need for alternative strategies to leverage the TRAIL apoptosis pathway. tandfonline.com

A key attribute that makes ONC-201 a compelling therapeutic candidate is its selective cytotoxicity. amegroups.orgnih.gov Extensive preclinical research has consistently demonstrated that ONC-201 induces anti-proliferative and pro-apoptotic effects across a broad spectrum of tumor cells while exhibiting minimal or no toxicity to normal, healthy cells. nih.govnih.govnih.govnewdrugapprovals.org For instance, studies in lung cancer models showed that ONC-201 triggered apoptosis in primary human lung cancer cells without harming normal human cells. nih.gov This preferential activity against neoplastic cells suggests a favorable therapeutic window and is a critical characteristic for a novel anticancer agent. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

1638178-82-1 |

|---|---|

Molecular Formula |

C24-H26-N4-O.2Cl-H |

Molecular Weight |

459.4182 |

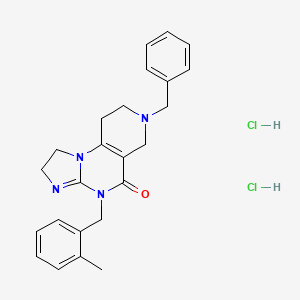

IUPAC Name |

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;dihydrochloride |

InChI |

InChI=1S/C24H26N4O.2ClH/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28;;/h2-10H,11-17H2,1H3;2*1H |

InChI Key |

HKBXPCQCBQFDML-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5.Cl.Cl |

Synonyms |

NSC350625 Dihydrochloride; 7-Benzyl- 4-(2-methylbenzyl)-2,4,6,7,8,9 -hexahydroimidazo[1,2-a] pyrido[3,4-e] pyrimidin-5(1H)-one Dihydrochloride |

Origin of Product |

United States |

Mechanistic Dissection of Onc 201 Dihydrochloride Action

Primary Molecular Targets and Ligand Interactions

The anti-cancer effects of ONC-201 are attributed to its interaction with two principal molecular targets: the Dopamine (B1211576) Receptor D2 (DRD2) and the mitochondrial Caseinolytic Protease P (ClpP). nih.govchimerix.com

Dopamine Receptor D2 (DRD2) Antagonism

ONC-201 acts as a selective antagonist of the D2-like subfamily of dopamine receptors, which includes DRD2 and DRD3. aacrjournals.orgnih.govfirstwordpharma.com This antagonism is a key component of its anti-tumor activity. oup.comoncotarget.com DRD2 is a G protein-coupled receptor (GPCR) that is overexpressed in a variety of cancers, including high-grade gliomas, and its presence is often associated with a poor prognosis. virtualtrials.org By blocking DRD2, ONC-201 inhibits downstream signaling pathways that are crucial for tumor growth, proliferation, and survival. aacrjournals.orgvirtualtrials.org

The antagonism of DRD2 by ONC-201 is unique in that it exhibits characteristics of both competitive and non-competitive inhibition. nih.govvirtualtrials.orgbmj.com This mixed antagonism is a result of its bitopic binding mechanism, meaning it interacts with the receptor at two distinct sites. oup.comnih.gov Schild analysis and radioligand competition assays have confirmed this dual inhibitory nature. nih.govoup.com This complex interaction leads to a shift in the IC50 and a repression of the Emax in the dopamine-dose-response curves for DRD2. oup.com This dual competitive and non-competitive antagonism is believed to contribute to the compound's unique selectivity and safety profile. oup.combmj.com

ONC-201 selectively targets the D2-like dopamine receptors, specifically DRD2 and DRD3, at physiologically relevant concentrations. aacrjournals.orgfirstwordpharma.comvirtualtrials.org Unlike many antipsychotic drugs that also target dopamine receptors, ONC-201 shows minimal to no activity against other dopamine receptor subtypes (D1-like) or other GPCRs. aacrjournals.orgnih.gov This high selectivity for DRD2 and DRD3 is a distinguishing feature of ONC-201. nih.gov While DRD3 is also a target, it is less frequently expressed in cancer cells compared to DRD2. nih.gov The focused antagonism of the D2-like receptors is thought to be more effective for anti-cancer purposes than broader-spectrum dopamine receptor inhibition. aacrjournals.orgnih.gov

The bitopic binding of ONC-201 to DRD2 involves both orthosteric and allosteric sites on the receptor. nih.govoup.comresearchgate.net The orthosteric site is the primary binding pocket where the natural ligand, dopamine, binds. nih.gov Molecular docking and mutagenesis studies have revealed that the imipridone core of ONC-201 extends into this orthosteric site. nih.gov

Simultaneously, a secondary part of the ONC-201 molecule engages with an allosteric site, a topographically distinct location on the receptor. oup.comnih.gov This allosteric interaction is thought to be responsible for the non-competitive aspect of its antagonism. nih.gov Alanine scanning mutagenesis has identified specific amino acid residues in both the orthosteric and allosteric regions that are critical for ONC-201's ability to antagonize DRD2. aacrjournals.orgnih.govoup.com These residues are predominantly conserved in DRD2 and DRD3, further explaining the compound's selectivity. oup.com Point mutations at either the orthosteric or allosteric interaction sites have been shown to decrease the binding affinity of ONC-201. oup.com

| Interactive Data Table: Key Features of ONC-201 DRD2 Antagonism | |

| Feature | Description |

| Binding Mechanism | Bitopic, involving both orthosteric and allosteric sites. oup.comnih.gov |

| Inhibition Type | Mixed competitive and non-competitive. nih.govvirtualtrials.orgbmj.com |

| Receptor Selectivity | Selective for D2-like receptors (DRD2 and DRD3). aacrjournals.orgnih.govfirstwordpharma.com |

| Key Residues | Involves specific orthosteric and allosteric amino acid residues. aacrjournals.orgnih.govoup.com |

Involvement of DRD2 and DRD3 Receptors

Mitochondrial Caseinolytic Protease P (ClpP) Activation

In addition to its effects on dopamine receptors, ONC-201 also functions as an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP). nih.govpnas.org This activation of ClpP represents a distinct and significant component of its anti-cancer mechanism.

ClpP is a highly conserved serine protease located in the mitochondrial matrix. embopress.org In normal physiological conditions, ClpP, in conjunction with its ATPase chaperone ClpX, forms the ClpXP complex, which is essential for maintaining mitochondrial protein homeostasis, or proteostasis. embopress.org This complex is responsible for degrading misfolded or damaged proteins within the mitochondria, thereby ensuring the integrity and proper function of this vital organelle. pnas.orgresearchgate.net The process of identifying and degrading these aberrant proteins is a critical aspect of mitochondrial quality control. embopress.org Dysregulation of this process can lead to mitochondrial dysfunction and has been implicated in various diseases. embopress.org By hyperactivating ClpP, ONC-201 disrupts this carefully regulated process, leading to the degradation of essential mitochondrial proteins and ultimately triggering cell death in cancer cells. pnas.org

| Interactive Data Table: ONC-201 and ClpP Interaction | |

| Interaction | Description |

| Mechanism | Allosteric activation of ClpP. nih.govpnas.org |

| Function of ClpP | Maintenance of mitochondrial proteostasis and protein quality control. embopress.orgresearchgate.net |

| Consequence of Activation | Dysregulated degradation of mitochondrial proteins, leading to mitochondrial dysfunction and apoptosis. pnas.org |

Consequences for Oxidative Phosphorylation and Respiratory Chain Complexes

ONC-201 has been shown to disrupt mitochondrial function by targeting the mitochondrial caseinolytic protease P (ClpP). mdpi.comresearchgate.netoncotarget.comvirtualtrials.org This interaction leads to the degradation of various mitochondrial proteins, including subunits of the respiratory chain complexes. mdpi.comresearchgate.netfrontiersin.org Specifically, treatment with ONC-201 results in a decline in the levels of subunits for respiratory chain complexes I, II, and IV. mdpi.comresearchgate.net This degradation of essential components of the electron transport chain consequently impairs oxidative phosphorylation. mdpi.comresearchgate.netoncotarget.comelifesciences.org

Studies in various cancer cell lines have demonstrated that ONC-201 exposure leads to decreased cellular respiration. mdpi.com The inhibitory effect on respiration develops gradually, corresponding with the degradation of the respiratory complexes. mdpi.com For instance, in BT474 human breast cancer cells, ONC-201 treatment led to a time-dependent suppression of mitochondrial respiratory chain activity, with a more rapid impact observed on Complex I compared to Complex II. mdpi.com In neuroblastoma cells, ONC-201 treatment resulted in the downregulation of the respiratory chain subunits SDHB and NDUFS1, contributing to a state of energy depletion. nih.govnih.gov This disruption of mitochondrial respiration and subsequent ATP depletion is a key aspect of ONC-201's cytotoxic effects, particularly in cancer cells reliant on mitochondrial respiration. oncotarget.com

Table 1: Impact of ONC-201 on Respiratory Chain Complexes and Oxidative Phosphorylation

| Affected Component | Observed Effect | Consequence | Supporting Evidence |

|---|---|---|---|

| Respiratory Chain Complexes I, II, IV | Decreased levels of subunits | Impaired electron transport chain function | mdpi.comresearchgate.net |

| Oxidative Phosphorylation | Impairment | Decreased cellular respiration and ATP production | mdpi.comresearchgate.netoncotarget.comelifesciences.org |

| SDHB and NDUFS1 (subunits) | Downregulation in neuroblastoma cells | Contribution to energy depletion | nih.govnih.gov |

| Mitochondrial Respiration | Inhibition | Cellular energy crisis, particularly in respiration-dependent cells | mdpi.comoncotarget.com |

Downstream Signaling Pathway Modulation

A primary mechanism of action for ONC-201 is the activation of the Integrated Stress Response (ISR), a crucial cellular pathway that responds to various stress conditions. oncotarget.comvirtualtrials.orgoncotarget.comoncotarget.commdpi.comnih.govnih.govaacrjournals.orgoup.comasco.orgnih.govnih.govtandfonline.com This activation is a central event in the anti-cancer effects of ONC-201 across a range of tumor types. oncotarget.comvirtualtrials.orgoncotarget.comoncotarget.commdpi.comnih.govnih.govaacrjournals.orgoup.comasco.orgnih.govnih.govtandfonline.com The ISR is triggered by various cellular stresses and converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). oncotarget.comnih.govnih.govaacrjournals.orgtandfonline.com

ONC-201 induces the phosphorylation of eIF2α, a key event in ISR activation, through a mechanism that is notably independent of the PKR-like endoplasmic reticulum-resident protein kinase (PERK), a common activator of the ISR in response to endoplasmic reticulum stress. oncotarget.comnih.govnih.govaacrjournals.org Instead, in solid tumor cells, ONC-201-mediated eIF2α phosphorylation has been shown to be dependent on other eIF2α kinases, namely the heme-regulated inhibitor (HRI) and the RNA-dependent protein kinase (PKR). nih.gov In certain hematological malignancies like lymphoma and leukemia, the activation of eIF2α phosphorylation was also PERK-independent but relied on another kinase, the general control non-derepressible-2 (GCN2). oncotarget.com This selective engagement of specific eIF2α kinases highlights a nuanced and cell-type-specific mechanism of ISR induction by ONC-201. oncotarget.comnih.gov

The phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. oncotarget.comoncotarget.comoncotarget.commdpi.comnih.govnih.govaacrjournals.orgoup.comasco.orgnih.gov Consequently, ONC-201 treatment results in the significant upregulation of ATF4 protein levels. oncotarget.commdpi.comnih.govoup.comasco.orgresearchgate.net ATF4, a key transcription factor of the ISR, then induces the expression of its downstream target, C/EBP Homologous Protein (CHOP), another transcription factor involved in apoptosis. oncotarget.comoncotarget.comoup.comasco.orgresearchgate.net The induction of the ATF4-CHOP axis is a consistent finding in response to ONC-201 across various cancer types, including colorectal cancer, triple-negative breast cancer, and glioblastoma. oncotarget.comnih.govasco.org The activation of ATF4 is considered a critical requirement for the anti-tumor activity of ONC-201, as knockdown of ATF4 has been shown to attenuate the compound's cytotoxic effects. oncotarget.com

A direct consequence of eIF2α phosphorylation is the general attenuation of global protein synthesis. oncotarget.comnih.govaacrjournals.orgnih.gov This occurs because phosphorylated eIF2α is a less efficient initiator of cap-dependent translation, which is the mechanism for translating the vast majority of cellular mRNAs. tandfonline.com Studies have confirmed that ONC-201 significantly inhibits total protein synthesis. acs.org This global translational attenuation contributes to cell cycle arrest by reducing the levels of key proteins like cyclin D1. nih.govnih.gov

In addition to activating the ISR, ONC-201 is known to inactivate the Akt and Extracellular signal-regulated kinase (ERK) signaling pathways. oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org This dual inactivation of pro-survival kinases is a significant contributor to the anti-cancer effects of ONC-201. oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org The inactivation of Akt and ERK has been observed in various cancer models, including colorectal cancer and neuroblastoma. frontiersin.orgaacrjournals.org This effect is not universally observed in all cell types; for instance, in some cervical cancer cells, ONC-201 effectively inhibited Akt and ERK phosphorylation in HeLa cells but not in SiHa cells. mdpi.com The inactivation of these pathways leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a, which in turn upregulates the transcription of the pro-apoptotic ligand TRAIL. oncotarget.comfrontiersin.orgaacrjournals.org

Table 2: Downstream Signaling Pathways Modulated by ONC-201

| Pathway | Key Molecule | Effect of ONC-201 | Consequence | Supporting Evidence |

|---|---|---|---|---|

| Integrated Stress Response (ISR) | eIF2α | PERK-independent phosphorylation | Activation of ISR | oncotarget.comnih.govnih.govaacrjournals.org |

| ATF4 | Induction | Preferential translation, activation of downstream targets | oncotarget.commdpi.comnih.govoup.comasco.orgresearchgate.net | |

| CHOP | Induction | Pro-apoptotic signaling | oncotarget.comoncotarget.comoup.comasco.orgresearchgate.net | |

| Global Translation | Attenuation | Cell cycle arrest | oncotarget.comnih.govaacrjournals.orgnih.govacs.org | |

| Akt/ERK Pathway | Akt | Inactivation/Dephosphorylation | Pro-survival signal inhibition | oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org |

| ERK | Inactivation/Dephosphorylation | Pro-survival signal inhibition | oncotarget.commdpi.comnih.govnih.govfrontiersin.orgaacrjournals.org |

2

1 Dephosphorylation and Nuclear Translocation of FOXO3A

A key mechanism in the anti-cancer activity of ONC-201 involves the modulation of the Forkhead box O3 (FOXO3A) transcription factor. oncotarget.comamegroups.org In many cancer cells, the pro-survival signaling pathways mediated by protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) are constitutively active. oncotarget.comnih.govresearchgate.net These kinases phosphorylate FOXO3A at specific residues, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby inhibiting its function as a transcription factor. oncotarget.com

ONC-201 treatment leads to the dual inactivation of Akt and ERK. oncotarget.comamegroups.orgnewdrugapprovals.org This inhibition of kinase activity results in the dephosphorylation of FOXO3A. oncotarget.comamegroups.orgresearchgate.net Once dephosphorylated, FOXO3A is released from its cytoplasmic anchor and translocates into the nucleus. oncotarget.comamegroups.orgresearchgate.netplos.org Inside the nucleus, FOXO3A can bind to the promoter regions of its target genes and activate their transcription. oncotarget.comamegroups.org Chromatin immunoprecipitation assays have confirmed a dose-dependent increase in the binding of FOXO3A to the promoter of the TRAIL gene following ONC-201 treatment. oncotarget.com This nuclear translocation and subsequent transcriptional activation of target genes by FOXO3A are critical for the pro-apoptotic effects of ONC-201. oncotarget.comresearchgate.net

| Component | Effect of ONC-201 | Consequence |

| Akt | Inactivation/Dephosphorylation | Ceases phosphorylation of FOXO3A |

| ERK | Inactivation/Dephosphorylation | Ceases phosphorylation of FOXO3A |

| FOXO3A | Dephosphorylation | Release from cytoplasmic sequestration |

| FOXO3A | Nuclear Translocation | Binds to gene promoters |

| Target Genes | Transcriptional Activation | Induction of apoptosis |

Induction of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP)

2 Implications for Cellular Growth and Proliferation

The activation of FOXO3A and the subsequent signaling cascades initiated by ONC-201 have significant implications for cellular growth and proliferation. By promoting the expression of pro-apoptotic proteins and inhibiting survival pathways, ONC-201 effectively curtails the uncontrolled growth of cancer cells. oncotarget.comnih.gov

Preclinical studies have demonstrated that ONC-201 inhibits cellular proliferation in a dose-dependent manner across a wide range of cancer cell lines, including those from endometrial, lung, and neuroblastoma cancers. nih.gov In neuroblastoma cells, treatment with ONC-201 resulted in a significant reduction in cellular viability and proliferation. Similarly, in uterine serous carcinoma cell lines, ONC-201 inhibited cell proliferation and also demonstrated anti-metastatic activity by reducing cell adhesion and invasion. nih.gov The anti-proliferative effects of ONC-201 are not limited to bulk tumor cells; it has also shown efficacy against cancer stem cells, which are often resistant to conventional therapies and are thought to drive tumor recurrence. oncotarget.com

3 TNF-Related Apoptosis-Inducing Ligand (TRAIL)/Death Receptor 5 (DR5) Apoptotic Pathway Engagement

A central feature of ONC-201's mechanism of action is its ability to engage the TNF-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, Death Receptor 5 (DR5), to induce apoptosis. oncotarget.comamegroups.orgnih.gov This pathway is a key component of the body's natural defense against tumorigenesis.

1 Upregulation of TRAIL Gene Transcription

As previously mentioned, the nuclear translocation of FOXO3A is a pivotal event in the mechanism of ONC-201. oncotarget.comamegroups.org Once in the nucleus, FOXO3A directly binds to the promoter of the TRAIL gene, leading to a significant increase in its transcription. oncotarget.comamegroups.orgresearchgate.net This transcriptional upregulation has been observed in various cancer cell types, including colon, lung, and glioblastoma. oncotarget.complos.org Biochemical studies have confirmed an increase in TRAIL mRNA levels in cancer cells treated with ONC-201, indicating that the regulation occurs at the transcriptional level. oncotarget.com The induction of TRAIL is a key downstream effect of the ONC-201-mediated inactivation of the Akt and ERK pathways. oncotarget.comnih.gov

2 Increased Expression of Death Receptor 5 (DR5)

In addition to upregulating the TRAIL ligand, ONC-201 also increases the expression of its cognate receptor, Death Receptor 5 (DR5). oncotarget.comamegroups.orgnih.gov This dual effect of enhancing both the ligand and its receptor amplifies the pro-apoptotic signal. The upregulation of DR5 is mediated through the integrated stress response (ISR) pathway. oncotarget.comamegroups.org ONC-201 treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn induces the expression of Activating Transcription Factor 4 (ATF4) and the transcription factor C/EBP homologous protein (CHOP). oncotarget.comamegroups.org ATF4 and CHOP then cooperate to increase the transcription of the DR5 gene. oncotarget.comamegroups.org This coordinated upregulation of both TRAIL and DR5 by distinct but complementary mechanisms is a unique feature of ONC-201's anti-cancer activity. amegroups.org

| Pathway | Key Transcription Factor | Target Gene |

| Akt/ERK Inhibition | FOXO3A | TRAIL |

| Integrated Stress Response | ATF4/CHOP | DR5 |

Dephosphorylation and Nuclear Translocation of FOXO3A

3 Induction of Caspase-Dependent and p53-Independent Apoptosis

The engagement of the TRAIL/DR5 pathway by ONC-201 ultimately culminates in the induction of apoptosis, a form of programmed cell death. oncotarget.comamegroups.orgnih.gov The binding of TRAIL to DR5 on the cell surface initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of initiator caspase-8. nih.govnih.gov Activated caspase-8 then triggers a cascade of effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates. nih.gov This caspase-dependent apoptosis has been observed in various cancer models, including non-Hodgkin's lymphoma and uterine serous carcinoma. nih.govnih.gov

A significant aspect of ONC-201-induced apoptosis is its independence from the tumor suppressor protein p53. oncotarget.commdpi.combiocrick.com Many conventional chemotherapies rely on a functional p53 pathway to induce cell death, and mutations in the TP53 gene are a common mechanism of drug resistance. The ability of ONC-201 to bypass the need for p53 makes it a promising therapeutic candidate for tumors with mutated or deficient p53. oncotarget.comoncotarget.com

4 Mitochondrial Dysfunction and Metabolic Reprogramming

Beyond its effects on apoptotic signaling pathways, ONC-201 also induces significant mitochondrial dysfunction and metabolic reprogramming in cancer cells. mdpi.comnih.govbiorxiv.org ONC-201 has been identified as an allosteric agonist of the mitochondrial protease Caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP). nih.govfrontiersin.org Activation of ClpP by ONC-201 leads to the degradation of various mitochondrial proteins, including components of the respiratory chain. mdpi.comfrontiersin.orgfrontiersin.org

This degradation of respiratory chain proteins impairs oxidative phosphorylation (OXPHOS), the primary process of ATP production in mitochondria. mdpi.combiorxiv.orgnih.gov Studies have shown that ONC-201 treatment leads to a significant decrease in the oxygen consumption rate and ATP levels in cancer cells. mdpi.comnih.gov This impairment of mitochondrial respiration is often accompanied by an increase in glycolysis as a compensatory mechanism. nih.gov Furthermore, ONC-201 has been shown to reduce the expression of respiratory chain subunits such as SDHB and NDUFS1. mdpi.com The disruption of mitochondrial function also leads to increased levels of reactive oxygen species (ROS) and the release of cytochrome c into the cytosol, further promoting apoptosis. mdpi.comfrontiersin.org

| Mitochondrial Component/Process | Effect of ONC-201 | Consequence |

| ClpP | Activation | Degradation of mitochondrial proteins |

| Respiratory Chain Proteins | Decreased expression/degradation | Impaired oxidative phosphorylation |

| Oxygen Consumption Rate (OCR) | Decrease | Reduced mitochondrial respiration |

| ATP Production | Decrease | Energy depletion |

| Reactive Oxygen Species (ROS) | Increase | Oxidative stress and apoptosis |

| Cytochrome c | Release into cytosol | Activation of intrinsic apoptotic pathway |

Mitochondrial Dysfunction and Metabolic Reprogramming

Impairment of Mitochondrial Respiration

ONC-201 dihydrochloride (B599025) has been shown to indirectly inhibit or impair mitochondrial respiration in various cancer cell lines. nih.govnih.gov This effect is a cornerstone of its mechanism, leading to a reduction in oxidative phosphorylation (OXPHOS), the primary process of ATP generation within the mitochondria. frontiersin.org Studies in breast cancer, glioblastoma, and medulloblastoma cells have consistently demonstrated that ONC-201 suppresses OXPHOS. nih.govnih.govfrontiersin.org The cytotoxicity of ONC-201 is significantly enhanced in cells grown in a glucose-free medium (containing galactose), which forces a dependency on mitochondrial respiration for energy production, thereby highlighting mitochondrial respiration as a key target. nih.gov

The impairment is not due to a direct inhibition of the respiratory chain components but is rather a consequence of the ONC-201-mediated activation of the mitochondrial protease ClpP. researchgate.netfrontiersin.org This hyperactivation leads to the degradation of various mitochondrial proteins, including subunits of the respiratory chain complexes, which in turn diminishes respiratory capacity. researchgate.netmdpi.com Specifically, the activities of respiratory chain complexes I, II, and IV have been shown to decrease following treatment. researchgate.net This disruption of normal respiratory function is a critical initiating step in the compound's anticancer effects.

Induction of Mitochondrial Structural Damage and Functional Impairment

Treatment with ONC-201 dihydrochloride induces significant and visible structural damage to mitochondria. nih.govecancer.org Electron and confocal microscopy analyses have revealed severe morphological alterations in cancer cells exposed to the compound. nih.govnih.gov These changes include a disruption of the normal mitochondrial network, a shift towards a fragmented mitochondrial morphology, and severe damage and degeneration over time. nih.govmdpi.com

Functionally, this structural damage is accompanied by a loss of mitochondrial membrane potential (MMP), a key indicator of mitochondrial health and function. mdpi.com The degradation of respiratory chain subunits contributes to this functional impairment. mdpi.com This disruption of both the physical structure and the electrochemical potential of the mitochondria underscores the comprehensive nature of the damage inflicted by the compound, rendering the organelle dysfunctional. nih.govnih.gov

Suppression of mtDNA-Encoded and Nuclear-Encoded Mitochondrial Genes

Consistent with the observed reduction in mtDNA and the impairment of respiration, this compound suppresses the expression of a multitude of mitochondrial genes. nih.govnih.gov RNA sequencing analyses have confirmed that this suppression affects both genes encoded by the mitochondrial genome and nuclear genes that encode for mitochondrial proteins. nih.govresearchgate.net

The targets of this suppression include genes involved in oxidative phosphorylation and other vital mitochondrial functions. nih.govnih.gov Key proteins whose expression is reduced include mitochondrial transcription factor A (TFAM), which is essential for mtDNA packaging and transcription, and mitochondrial elongation factor Tu (TUFM). mdpi.com The degradation of TFAM is a significant finding, as it directly explains the subsequent loss of mtDNA and the shutdown of mitochondrial protein synthesis. researchgate.netmdpi.com Downregulation has also been noted for specific respiratory chain subunits like SDHB (a subunit of Complex II) and NDUFS1 (a subunit of Complex I). mdpi.com

Table 2: Examples of Mitochondrial Genes and Proteins Suppressed by ONC-201 This table provides a summary of key mitochondrial components whose expression or protein levels are negatively affected by ONC-201 treatment.

| Gene/Protein | Encoded By | Function | Reference |

|---|---|---|---|

| MT-ND1 | mtDNA | Subunit of Respiratory Complex I | mdpi.com |

| SDHB | Nuclear DNA | Subunit of Respiratory Complex II | mdpi.com |

| NDUFS1 | Nuclear DNA | Subunit of Respiratory Complex I | mdpi.com |

| TFAM | Nuclear DNA | mtDNA packaging and transcription factor | researchgate.netmdpi.com |

| TUFM | Nuclear DNA | Mitochondrial protein synthesis (elongation factor) | mdpi.com |

This list is not exhaustive but represents key examples identified in research studies.

Alteration of Cellular Metabolic Activity and ATP Depletion

The culmination of mitochondrial respiration impairment, structural damage, and gene suppression is a profound shift in cellular metabolism, characterized by a severe depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govnih.gov ONC-201 induces a dose-dependent decrease in cellular ATP levels. nih.gov This energy depletion is a direct result of the shutdown of oxidative phosphorylation. nih.govfrontiersin.org

In response to the impairment of mitochondrial respiration, some cancer cells attempt to compensate by increasing their rate of glycolysis. nih.govfrontiersin.org However, this metabolic reprogramming is often insufficient to meet the cell's energy demands, leading to a state of energy crisis. nih.gov The combination of ONC-201 with a glycolysis inhibitor like 2-Deoxyglucose has been shown to create a synergistic anti-cancer effect by blocking both major ATP production pathways, leading to enhanced energy depletion and cell death. nih.govfrontiersin.org This dual targeting of cellular metabolism underscores the central role of energy disruption in the compound's efficacy.

Table 3: Impact of ONC-201 on Cellular Energy Status This table summarizes findings on how ONC-201 affects key indicators of mitochondrial function and cellular energy in neuroblastoma (NB) cells.

| Cell Line | Parameter Measured | Outcome of ONC-201 Treatment | Reference |

|---|---|---|---|

| SK-N-AS | Mitochondrial Membrane Potential | Significantly Decreased | mdpi.com |

| BE(2)17 | Mitochondrial Membrane Potential | Significantly Decreased | mdpi.com |

| SK-N-AS & BE(2)17 | Total Cellular ATP | Significantly Decreased | mdpi.com |

These findings are consistent with the broader mechanism of mitochondrial disruption and energy depletion observed in other cancer types. nih.govnih.gov

Preclinical Efficacy Studies of Onc 201 Dihydrochloride

In Vitro Anticancer Activity Assessments

Broad-Spectrum Efficacy Across Diverse Tumor Cell Lines

ONC-201 has demonstrated potent and selective growth arrest and apoptosis-inducing capabilities across a wide array of tumor types. amegroups.org Its efficacy has been observed in numerous cancer cell lines, including but not limited to, glioblastoma, colorectal cancer, breast cancer, pancreatic cancer, non-small cell lung cancer, and various hematological malignancies like lymphoma and multiple myeloma. amegroups.orgoncotarget.comnih.govnih.gov An extensive in vitro screening of over 1,000 human cancer cell lines revealed that ONC-201 exhibited the highest potency in lymphomas and multiple myeloma. oncotarget.com

The compound's mechanism of action involves the induction of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. amegroups.orgnih.gov Specifically, ONC-201 upregulates both the pro-apoptotic death receptor ligand TRAIL and its receptor, Death Receptor 5 (DR5), leading to cancer cell death. amegroups.org This dual induction is a unique characteristic that contributes to its broad-spectrum activity. amegroups.org Furthermore, its effectiveness is often independent of the p53 tumor suppressor gene status, a common mutation in many cancers. amegroups.orgnih.gov

In hematological malignancies, ONC-201 has been shown to induce apoptosis in mantle cell lymphoma and acute myeloid leukemia cell lines and patient samples. nih.gov This activity is also p53-independent and extends to tumor cells with complex karyotypes, which are typically associated with a poorer clinical prognosis. nih.gov Similarly, in non-Hodgkin's lymphoma cell lines, ONC-201 induces caspase-dependent cell death. nih.gov

Table 1: Examples of Cancer Cell Lines with Demonstrated Sensitivity to ONC-201

| Cancer Type | Cell Lines | Key Findings | Citations |

|---|---|---|---|

| Glioblastoma | Various GBM cell lines, including patient-derived cells | Inhibits proliferation, induces TRAIL and cell death. oncotarget.comnih.gov | oncotarget.com, nih.gov |

| Colorectal Cancer | HCT116, RKO | Induces TRAIL-mediated apoptosis. nih.gov | nih.gov |

| Hematological Malignancies | Mantle cell lymphoma, acute myeloid leukemia, non-Hodgkin's lymphoma cell lines | Induces apoptosis, p53-independent. nih.gov | nih.gov |

| Pancreatic Cancer | Not specified | Inhibited pancreatic cancer growth in vitro. oncotarget.com | oncotarget.com |

| Breast Cancer | Triple-negative breast cancer (TNBC) cell lines | Induces pro-apoptotic and antiproliferative effects. nih.gov | nih.gov |

| Non-Small Cell Lung Cancer | Not specified | Antiproliferative, cytotoxic and pro-apoptotic efficacy. nih.gov | nih.gov |

| Head and Neck Squamous Cell Carcinoma | OC2, FaDu, Detroit 562, CAL27 | Reduced cell viability in a time- and dose-dependent manner. nih.gov | nih.gov |

Demonstrated Cytotoxicity in Chemotherapy- and Radiation-Resistant Cell Lines

A significant aspect of ONC-201's preclinical profile is its ability to exert cytotoxic effects on cancer cells that have developed resistance to standard treatments like chemotherapy and radiation. oncotarget.com

Studies have shown that ONC-201 is effective against glioblastoma cell lines that are resistant to temozolomide (B1682018), the standard-of-care chemotherapy. oncotarget.comnih.gov It has also demonstrated potent cytotoxicity against cancer cells isolated from a glioblastoma tumor that was resistant to temozolomide, bevacizumab, and radiation. oncotarget.comnih.gov This suggests that the mechanism of action of ONC-201 is distinct from these conventional therapies and can bypass the resistance mechanisms developed by the tumor cells. oncotarget.com

In head and neck squamous cell carcinoma (HNSCC), ONC-201 retained its cytotoxic efficacy in cisplatin-resistant cells, indicating that resistance to cisplatin (B142131) did not confer cross-resistance to ONC-201. nih.gov The compound was also effective in a 5-fluorouracil (B62378) (5-FU)-resistant colorectal cancer patient specimen. nih.gov Furthermore, in mantle cell lymphoma, ONC-201 induced high levels of apoptosis in patient samples with clinical resistance to standard-of-care therapies such as ibrutinib. oncotarget.com

The combination of ONC-201 with radiation has also been explored, with studies showing synergistic effects in suppressing the colony formation of glioblastoma cell lines. oncotarget.com In prostate cancer cells known to be radiation-resistant, ONC-201 treatment significantly induced cell death. unl.pt

Table 2: Efficacy of ONC-201 in Therapy-Resistant Cancer Models

| Cancer Type | Resistance Profile | Key Findings | Citations |

|---|---|---|---|

| Glioblastoma | Temozolomide-resistant | ONC-201 inhibits cellular proliferation and induces cell death. oncotarget.comnih.gov | oncotarget.com, nih.gov |

| Glioblastoma | Temozolomide, bevacizumab, and radiation-resistant | Demonstrated potent cytotoxicity in patient-derived cells. oncotarget.comnih.gov | oncotarget.com, nih.gov |

| Colorectal Cancer | 5-Fluorouracil (5-FU)-resistant | Induced TRAIL and subsequent cell death in a patient specimen. nih.gov | nih.gov |

| Mantle Cell Lymphoma | Ibrutinib-resistant | Induced high levels of specific apoptosis in patient samples. oncotarget.com | oncotarget.com |

| Head and Neck Squamous Cell Carcinoma | Cisplatin-resistant | Retained cytotoxic efficacy. nih.gov | nih.gov |

| Prostate Cancer | Radiation-resistant | Significantly induced cell death. unl.pt | unl.pt |

Specific Activity Against Cancer Stem Cell Models

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, therapy resistance, and relapse. oncotarget.comnih.gov ONC-201 has demonstrated significant efficacy in targeting these CSCs in various cancer models, including colorectal cancer, acute myeloid leukemia (AML), and glioblastoma. oncotarget.comnih.gov

In colorectal cancer, ONC-201 has been shown to significantly deplete CSC populations positive for markers like CD133, CD44, and Aldefluor, particularly in 5-FU-resistant cells. oncotarget.com It also inhibits the formation of colonospheres, a key characteristic of CSC self-renewal. oncotarget.com Similarly, in glioblastoma, ONC-201 has been shown to inhibit the growth of CSCs in 3D neurosphere cultures established from freshly isolated human glioblastoma tumors. amegroups.org It potently inhibited the in vitro cell viability of both newly diagnosed and recurrent glioblastoma CSC-enriched cultures. nih.govplos.org

In AML patient samples, ONC-201 induced apoptosis in leukemia stem/progenitor cells to an extent equivalent to that observed in non-CSC populations. oncotarget.com This ability to target both the bulk tumor and the CSC population is a significant advantage, as it may lead to more durable therapeutic responses. oncotarget.com The mechanism of action against CSCs involves the downregulation of stem cell-related genes and self-renewal signaling pathways. nih.govplos.org

Table 3: Activity of ONC-201 Against Cancer Stem Cells (CSCs)

| Cancer Type | CSC Model | Key Findings | Citations |

|---|---|---|---|

| Colorectal Cancer | 5-FU-resistant CSCs | Depleted CD133, CD44, and Aldefluor-positive CSCs; inhibited colonosphere formation. oncotarget.com | oncotarget.com |

| Glioblastoma | Neurosphere cultures from patient samples | Inhibited cell viability and growth of CSC-enriched cultures. amegroups.orgoncotarget.comnih.govplos.org | oncotarget.com, amegroups.org, nih.gov, plos.org |

| Acute Myeloid Leukemia | Patient-derived leukemia stem/progenitor cells | Induced apoptosis in CSCs to a similar extent as non-CSCs. oncotarget.com | oncotarget.com |

| Prostate Cancer | Not specified | Targets CSCs. amegroups.org | amegroups.org |

In Vivo Anticancer Efficacy in Preclinical Models

Evaluation in Subcutaneous, Orthotopic, and Transgenic Mouse Models

The in vivo efficacy of ONC-201 has been demonstrated in over 25 preclinical cancer models, including subcutaneous, orthotopic, and transgenic mouse models, across a wide range of malignancies. nih.govnih.gov These studies have consistently shown that ONC-201 can inhibit tumor growth, reduce tumor burden, and improve survival. nih.govnih.govbiorxiv.org

In subcutaneous xenograft models , where human cancer cells are implanted under the skin of immunodeficient mice, ONC-201 has shown anti-tumor effects in models of colorectal cancer, non-small cell lung cancer, breast cancer, and temozolomide-resistant glioblastoma. oncotarget.comnih.gov For instance, in colorectal cancer xenografts, a single dose of ONC-201 was sufficient to induce potent anti-tumor effects. oncotarget.com

Orthotopic models , which involve implanting tumor cells into the corresponding organ of origin to better mimic the natural tumor microenvironment, have also been used to evaluate ONC-201. In an orthotopic model of glioblastoma, a single dose of ONC-201 doubled the survival of mice with aggressive intracranial tumors. oncotarget.com In a metastatic colorectal cancer model, ONC-201 demonstrated single-agent antitumor efficacy, reducing both the primary tumor burden and its spread to metastatic sites. nih.gov

Transgenic mouse models , which are genetically engineered to develop specific types of cancer, provide another layer of preclinical validation. In the Eµ-myc transgenic mouse model, which spontaneously develops aggressive lymphomas, weekly oral administration of ONC-201 prolonged the median survival of the mice. oncotarget.com In the Apcmin/+ mouse model of intestinal polyposis, ONC-201 showed a strong suppressive effect on the development of both small and large intestinal tumors. nih.gov

Table 4: Summary of In Vivo Efficacy of ONC-201 in Preclinical Models

| Model Type | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| Subcutaneous | Colorectal Cancer | Potent anti-tumor effects with a single dose. oncotarget.com | oncotarget.com |

| Subcutaneous | Non-Small Cell Lung Cancer | Decreased tumor burden and slowed tumor growth. nih.gov | nih.gov |

| Subcutaneous | Breast Cancer | Caused tumor regression as a single agent. nih.gov | nih.gov |

| Subcutaneous | Glioblastoma (Temozolomide-resistant) | Highly effective as a single agent. oncotarget.com | oncotarget.com |

| Orthotopic | Glioblastoma | A single dose doubled median survival. oncotarget.com | oncotarget.com |

| Orthotopic | Colorectal Cancer (metastatic) | Reduced tumor burden and metastasis. nih.gov | nih.gov |

| Transgenic (Eµ-myc) | Lymphoma | Prolonged median survival. oncotarget.com | oncotarget.com |

| Transgenic (Apcmin/+) | Intestinal Polyposis | Suppressed development of intestinal tumors. nih.gov | nih.gov |

Efficacy in High-Grade Glioma Models, Including H3K27M-Mutant Glioma

ONC-201 has demonstrated significant preclinical efficacy in various high-grade glioma models, with particularly notable activity in those harboring the H3K27M mutation. ascopubs.orgonclive.combaptisthealth.net In vitro studies have shown that ONC-201 can inhibit cell proliferation and induce cell death in numerous glioblastoma cell lines. oncotarget.com This cytotoxic effect is observed even in cells resistant to the standard-of-care chemotherapy, temozolomide, and is not diminished by mutations in p53, EGFR, or IDH1/2 genes, nor by MGMT status. oncotarget.com

The compound has also shown potent activity against cancer stem cells (CSCs) in glioblastoma models. oncotarget.comamegroups.org Specifically, ONC-201 has been shown to inhibit the growth of glioblastoma CSCs in 3D neurosphere cultures derived from freshly isolated human tumors. amegroups.org

Interactive Table: Preclinical Efficacy of ONC-201 in High-Grade Glioma Models

| Model Type | Key Findings | References |

|---|---|---|

| Glioblastoma Cell Lines | Inhibition of proliferation and induction of apoptosis, including in temozolomide-resistant lines. | oncotarget.comamegroups.org |

| Glioblastoma Patient Samples | Potent cytotoxicity in cells resistant to temozolomide, bevacizumab, and radiation. | amegroups.org |

| Glioblastoma Cancer Stem Cells | Inhibition of growth in 3D neurosphere cultures and depletion of CSC populations. | oncotarget.comamegroups.org |

| Intracranial Tumor Mouse Model | A single oral dose inhibited tumor growth and prolonged survival. | virtualtrials.org |

| H3 K27M-Mutant Glioma Models | Antitumor efficacy and reversal of H3K27me3 loss. | ascopubs.orgonclive.com |

Activity in Other Solid Tumor Preclinical Models (e.g., Colorectal, Breast, Prostate, Endometrial Carcinoma)

The preclinical antitumor activity of ONC-201 extends to a wide array of solid tumors beyond high-grade gliomas. nih.gov

Colorectal Cancer (CRC): ONC-201 was initially discovered in a screen using a human CRC cell line and demonstrates relatively high sensitivity in this tumor type. oncotarget.com It induces the TRAIL pathway, leading to cell death in various human CRC cell lines, irrespective of mutations in p53 and KRAS that confer resistance to standard therapies. oncotarget.com ONC-201 is also effective against fresh CRC specimens and has shown a strong ability to eliminate chemotherapy-resistant CRC stem-like cells. oncotarget.comamegroups.org In the Apcmin/+ mouse model, which represents a high-risk population for colorectal cancer, oral administration of ONC-201 significantly suppressed the development of both colonic and small intestinal tumors. nih.gov Specifically, a 50 mg/kg body weight dose led to a greater than 50% reduction in colonic tumor incidence. nih.gov

Breast Cancer: Preclinical studies have shown that ONC-201 is effective against various breast cancer subtypes, including triple-negative breast cancer (TNBC) and non-TNBC cells. ascopubs.orgclinicaltrials.govmycancergenome.org It induces cell death and can deplete the population of breast cancer stem cells. ascopubs.org The compound's efficacy is observed regardless of the cells' sensitivity to TRAIL, which may be due to its ability to upregulate death receptors and suppress anti-apoptotic proteins. ascopubs.org While some studies show ONC-201 kills breast cancer cells through a TRAIL-independent mechanism involving mitochondrial damage, others demonstrate antitumor effects through both TRAIL-dependent and independent pathways. nih.govecancer.org

Prostate Cancer: ONC-201 has demonstrated potent anti-proliferative and pro-apoptotic effects in both castration-sensitive and castration-resistant prostate cancer cell lines. nih.gov It has been shown to downregulate the expression of key drivers of prostate cancer, such as the androgen receptor variant AR-V7 and the biomarker PSA. nih.gov Furthermore, ONC-201 has shown efficacy in several xenograft models of human prostate cancer and can inhibit the growth of prostate cancer stem cells. amegroups.orgnih.gov

Endometrial Carcinoma: In preclinical models of endometrial cancer, ONC-201 has been shown to decrease the viability of various endometrial cancer cell lines at clinically achievable concentrations. nih.govclinicaltrials.gov It activates the integrated stress response and induces the expression of TRAIL and its receptor, DR5. nih.gov Pre-treatment with ONC-201 sensitizes endometrial cancer cells to TRAIL, leading to enhanced cell death. nih.gov In a xenograft model, the combination of ONC-201 and TRAIL significantly reduced tumor growth and prolonged survival. nih.gov

Interactive Table: Preclinical Activity of ONC-201 in Other Solid Tumors

| Tumor Type | Model(s) | Key Findings | References |

|---|---|---|---|

| Colorectal Cancer | Cell lines, fresh patient specimens, Apcmin/+ mouse model | Induces TRAIL-mediated apoptosis, effective against resistant mutations, depletes cancer stem cells, significantly reduces tumor incidence and multiplicity in vivo. | oncotarget.comamegroups.orgnih.gov |

| Breast Cancer | Cell lines (TNBC, non-TNBC) | Induces cell death, depletes cancer stem cells, effective regardless of TRAIL sensitivity, involves mitochondrial damage. | ascopubs.orgclinicaltrials.govmycancergenome.orgnih.govecancer.org |

| Prostate Cancer | Cell lines (castration-sensitive and -resistant), xenograft models | Potent anti-proliferative and pro-apoptotic effects, downregulates AR-V7 and PSA, inhibits cancer stem cells. | amegroups.orgnih.gov |

| Endometrial Carcinoma | Cell lines, xenograft model | Decreases cell viability, activates integrated stress response, sensitizes cells to TRAIL, combination with TRAIL reduces tumor growth and prolongs survival. | nih.govclinicaltrials.gov |

Activity in Hematological Malignancy Preclinical Models (e.g., Lymphoma, Acute Myeloid Leukemia, Multiple Myeloma)

ONC-201 has demonstrated significant preclinical efficacy across a range of hematological malignancies. oncotarget.comnih.gov

Lymphoma: In preclinical in vitro studies, lymphoma cell lines are among the most sensitive to ONC-201. oncotarget.com The compound induces apoptosis in mantle cell lymphoma (MCL) cell lines and patient samples, including those with clinical resistance to standard therapies like ibrutinib. oncotarget.comchimerix.com ONC-201 has also shown activity in pediatric Burkitt's lymphoma and T-cell lymphoma cell lines, where it induces TRAIL and DR5 expression in a dose-dependent manner. nih.govashpublications.org In a transgenic mouse model of lymphoma, ONC-201 has been shown to prolong survival. nih.gov

Acute Myeloid Leukemia (AML): ONC-201 is highly effective in AML cell lines and patient samples, regardless of p53 mutation status or complex karyotypes, which are often associated with a poor prognosis. oncotarget.comchimerix.comashpublications.org The compound induces apoptosis in both bulk tumor cells and cancer stem cells in AML models. oncotarget.comashpublications.org It has been shown to abrogate the engraftment of leukemic stem cells in mice while sparing normal bone marrow cells. chimerix.comgrantome.com

Multiple Myeloma (MM): Preclinical models of multiple myeloma have shown sensitivity to ONC-201. oncotarget.com The compound decreased the viability of human MM cell lines with IC50 values in the low micromolar range, even in high-risk cell lines. aacrjournals.org This efficacy was independent of TP53 status. aacrjournals.orgnih.gov In MM cells, ONC-201 induces apoptosis by inhibiting the Erk1/2 signaling pathway and upregulating the pro-apoptotic protein Bim. aacrjournals.org Furthermore, MM cell lines that have developed resistance to standard-of-care agents were still sensitive to ONC-201. nih.gov

Interactive Table: Preclinical Activity of ONC-201 in Hematological Malignancies

| Malignancy | Model(s) | Key Findings | References |

|---|---|---|---|

| Lymphoma | Cell lines (MCL, Burkitt's, T-cell), patient samples, transgenic mouse model | High sensitivity, induces apoptosis in resistant samples, prolongs survival in vivo. | oncotarget.comnih.govchimerix.comashpublications.orgnih.gov |

| Acute Myeloid Leukemia | Cell lines, patient samples, xenograft models | Effective regardless of p53 status or karyotype, targets both bulk and stem cells, spares normal bone marrow. | oncotarget.comchimerix.comashpublications.orggrantome.com |

| Multiple Myeloma | Cell lines, patient-derived cells | Decreases cell viability, effective in high-risk and p53-mutated cells, overcomes resistance to standard therapies. | oncotarget.comaacrjournals.orgnih.gov |

Demonstrated Blood-Brain Barrier Penetration in Murine Models

A critical characteristic of ONC-201 for the treatment of brain tumors is its ability to cross the blood-brain barrier (BBB). amegroups.org Preclinical studies in murine models have consistently demonstrated that orally administered ONC-201 penetrates the BBB. oncotarget.comamegroups.orgnih.gov This penetration allows the compound to reach therapeutic concentrations within the brain, which is essential for its efficacy against central nervous system malignancies like high-grade gliomas. ascopubs.org The ability to cross the intact BBB has been a key factor in its evaluation for brain tumors. nih.gov

Mechanisms of Resistance to Onc 201 Dihydrochloride

Identification of Acquired Resistance Mechanisms in Preclinical Models

Preclinical models have been instrumental in identifying the molecular underpinnings of acquired resistance to ONC-201. In tumor cells that develop resistance over time, specific genetic and phenotypic changes have been observed. For instance, glioblastoma cells with acquired resistance to ONC-201 have shown partial cross-resistance to its analog, ONC-206, suggesting some overlapping mechanisms of action and resistance. chimerix.com Furthermore, studies in triple-negative breast cancer (TNBC) have revealed that cells acquiring resistance to ONC-201 also become cross-resistant to TRAIL, a key downstream effector of ONC-201's apoptotic activity. nih.gov This highlights the importance of the TRAIL pathway in ONC-201's mechanism and how its disruption can lead to resistance.

Role of PI3K/AKT/MTOR Signaling Axis in Mediating Resistance

The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, plays a significant role in mediating resistance to ONC-201. While ONC-201 can downregulate this pathway in sensitive ovarian cancer cells, its reactivation can contribute to resistance. nih.gov In diffuse intrinsic pontine gliomas (DIPG), redox-activated PI3K/Akt signaling promotes metabolic adaptation and reduces sensitivity to ONC-201. aacrjournals.orgnih.gov This suggests that the tumor's ability to activate this pro-survival pathway can counteract the cytotoxic effects of ONC-201. Kinome-wide screening in TNBC has also pointed to the PI3K/Akt pathway as a potential synergistic therapeutic target, further implicating its role in the response to ONC-201. researchgate.net

Contributions of Metabolic Adaptation and Reduced Mitochondrial Dependence to Resistance

Metabolic plasticity is a key factor in the development of resistance to ONC-201. The compound primarily targets mitochondrial function, and cells that can adapt their metabolism to become less reliant on mitochondrial respiration are inherently more resistant. nih.govoncotarget.com For example, cancer cells that are highly dependent on glycolysis, the process of generating energy without oxygen, show resistance to ONC-201. nih.govoncotarget.com This is because they can bypass the mitochondrial disruption caused by the drug. Studies have shown that fumarate (B1241708) hydratase deficient cancer cells and those with reduced mitochondrial DNA are resistant to ONC-201. nih.govoncotarget.com Furthermore, in DIPG, metabolic adaptation driven by PI3K/Akt signaling allows tumor cells to withstand the disruption of mitochondrial energy homeostasis induced by ONC-201. aacrjournals.orgnih.gov

Potential Resistance Associated with Mutations in DRD5 or ClpP

Mutations in the direct targets of ONC-201 can also confer resistance. A missense mutation in the Dopamine (B1211576) Receptor D5 (DRD5) gene has been identified in tumor cells with acquired resistance to ONC-201. oup.comoup.comvirtualtrials.org Overexpression of either the mutant or the wild-type DRD5 can induce partial resistance, suggesting that increased DRD5 signaling can counteract the effects of ONC-201's antagonism of the DRD2 receptor. oup.comoup.comnih.gov Additionally, since ONC-201 acts as an agonist of the mitochondrial protease ClpP, mutations or inactivation of ClpP can also lead to resistance. nih.gov In leukemia and lymphoma models, inactivation or mutation of ClpP conferred resistance to ONC-201 treatment. nih.gov

Compromised ATF4 Activation in ONC-201 Dihydrochloride-Resistant Cells

A key downstream effector of ONC-201's activity is the activation of the integrated stress response (ISR), which involves the transcription factor ATF4. nih.govoncotarget.com ATF4 plays a crucial role in inducing apoptosis in response to ONC-201. nih.govoncotarget.com In ONC-201-resistant TNBC cells, the activation of ATF4 is compromised. nih.govoncotarget.com This failure to induce ATF4 impairs the downstream apoptotic signaling, allowing the cancer cells to survive treatment. Knockdown of ATF4 in sensitive cells has been shown to impair ONC-201-induced apoptosis, confirming its central role in the drug's efficacy. nih.gov

Combination Strategies in Preclinical Research for Onc 201 Dihydrochloride

Exploration of Synergistic Effects with Established Anticancer Therapies

The synergistic potential of ONC-201 dihydrochloride (B599025) has been investigated in combination with various established anticancer therapies in preclinical models. nih.govresearchgate.net These studies have spanned different cancer types, including solid tumors and hematological malignancies. nih.govoncotarget.com For instance, in colorectal cancer (CRC) models, while ONC-201 did not show synergy with 5-fluorouracil (B62378) (5-FU) or irinotecan, a powerful synergistic effect was observed when combined with the anti-angiogenic agent bevacizumab. asco.org This combination not only suppressed CRC xenograft growth, with some cases showing complete tumor regression, but also inhibited metastasis. asco.org

In castration-resistant prostate cancer (mCRPC) cell lines, ONC-201 has demonstrated synergistic effects when combined with second-generation non-steroidal anti-androgens like enzalutamide (B1683756) and darolutamide (B1677182). biorxiv.orgbiorxiv.org This synergy was observed irrespective of the androgen receptor (AR) status or castration sensitivity of the cancer cells in vitro. biorxiv.orgbiorxiv.org The combination led to a reduction in prostate-specific antigen (PSA) levels and induced markers of the integrated stress response (ISR). biorxiv.orgbiorxiv.org

Preclinical studies in small cell lung cancer (SCLC) have also shown promising results. The combination of ONC-201 with lurbinectedin, a DNA-binding agent, resulted in synergistic growth inhibition of SCLC cell lines. researchgate.netnih.gov This combination induced apoptosis and DNA damage markers while showing significantly less toxicity to healthy human lung epithelial cells. nih.gov Another study in SCLC cell lines investigated combinations with etoposide (B1684455) and carboplatin, revealing synergistic effects and an upregulation of cleaved PARP, a marker of apoptosis. aacrjournals.org

The table below summarizes key findings from preclinical studies on the synergistic effects of ONC-201 with established anticancer therapies.

| Cancer Type | Combination Agent | Cell Lines/Model | Key Findings |

| Colorectal Cancer (CRC) | Bevacizumab | HT-29 xenograft mice | Synergistic suppression of tumor growth, occasional complete tumor regressions, and suppression of metastasis. asco.org |

| Castration-Resistant Prostate Cancer (mCRPC) | Enzalutamide, Darolutamide | 22RV1, LNCaP, DU145, PC3 | Synergistic effects, reduced PSA levels, and induction of ATF4. biorxiv.org |

| Small Cell Lung Cancer (SCLC) | Lurbinectedin | H1048, H1105, H1882, H1417 | Synergistic growth inhibition and induction of apoptosis with less toxicity to normal cells. nih.gov |

| Small Cell Lung Cancer (SCLC) | Etoposide, Carboplatin | H1048, H1105 | Synergistic effect on cell viability and upregulation of cleaved PARP. aacrjournals.org |

Combinatorial Approaches with PI3K/Akt Pathway Inhibitors (e.g., Paxalisib) for Overcoming Resistance

A significant area of preclinical investigation has been the combination of ONC-201 with inhibitors of the PI3K/Akt pathway, a critical signaling cascade for cell growth and survival. rundipg.orgaacrjournals.org Research in diffuse midline glioma (DMG) and diffuse intrinsic pontine glioma (DIPG), highly aggressive pediatric brain tumors, has revealed that while ONC-201 can be effective, some tumor cells develop resistance. rundipg.orgaacrjournals.orgnih.gov This resistance mechanism has been linked to the activation of the PI3K/Akt signaling pathway as a metabolic adaptation to the mitochondrial stress induced by ONC-201. aacrjournals.orgamazonaws.com

To counteract this resistance, studies have explored combining ONC-201 with the brain-penetrant PI3K/Akt inhibitor, paxalisib. rundipg.orgaacrjournals.orgnewcastle.edu.au This combination has been shown to be synergistic, effectively overcoming the resistance mechanism. aacrjournals.orgamazonaws.com In preclinical models of DIPG, the combination of ONC-201 and paxalisib extended the survival of mice with aggressive DIPG patient-derived xenografts (PDX). nih.govoup.com Specifically, in the SU-DIPG-VI PDX model, the combination treatment significantly prolonged survival compared to vehicle control. oup.com Similarly, in the SF8626 PDX model, the combination also resulted in a significant survival benefit. nih.govoup.com

The rationale for this combination is further supported by findings that DIPG cells with mutations in PIK3CA (which activates the PI3K pathway) are more sensitive to ONC-201, while those with TP53 mutations are more resistant. aacrjournals.orgnih.gov The combination therapy appears to be particularly effective in tumors with TP53 mutations. amazonaws.com These preclinical findings have provided a strong basis for the initiation of clinical trials investigating the ONC-201 and paxalisib combination in patients with DMG and DIPG. rundipg.orgaacrjournals.orgclinicaltrials.eu

The table below details the preclinical findings for the combination of ONC-201 with PI3K/Akt pathway inhibitors.

| Cancer Type | Combination Agent | Cell Lines/Model | Key Findings |

| Diffuse Midline Glioma (DMG) / Diffuse Intrinsic Pontine Glioma (DIPG) | Paxalisib | DIPG PDX models (SU-DIPG-VI, SF8626, HSJD-DIPG-007) | Synergistic extension of survival by counteracting PI3K/Akt-mediated resistance. nih.govoup.comnih.gov |

| Diffuse Midline Glioma (DMG) / Diffuse Intrinsic Pontine Glioma (DIPG) | Paxalisib | TP53-inactive cell lines | Increased synergism in TP53 knockdown and knockout cell lines. amazonaws.com |

Investigating Interaction with Radiation Therapy and Chemotherapeutic Agents

The interaction of ONC-201 with radiation therapy and standard chemotherapeutic agents has been a key focus of preclinical research, particularly for difficult-to-treat cancers like glioblastoma (GBM). oncotarget.comaacrjournals.org Studies have shown that ONC-201 can act synergistically with both radiation and chemotherapy, enhancing their antitumor effects. oncotarget.comaacrjournals.org

In preclinical models of GBM, the triple combination of ONC-201, radiation therapy, and the chemotherapeutic agent temozolomide (B1682018) (TMZ) has been shown to be highly effective. oncotarget.comaacrjournals.org This triple therapy, referred to as IRT, significantly slowed tumor growth, reduced tumor burden, and prolonged survival in an orthotopic mouse model of GBM compared to any single or dual treatment. oncotarget.comaacrjournals.org Mice treated with the IRT regimen had a substantially longer median survival. oncotarget.com Furthermore, this combination was found to lower the expression of MGMT, a protein that confers resistance to TMZ, thereby increasing the chemotherapy's effectiveness. oncotarget.com

Synergy between ONC-201 and radiation has also been observed in other cancer types. In cell viability assays using breast and prostate cancer cell lines, the combination of ONC-201 and radiation resulted in a superior cytotoxic response compared to either agent alone. nih.govresearchgate.net In diffuse intrinsic pontine glioma (DIPG) cell lines, the combination showed modest synergy. nih.gov Mechanistically, in prostate cancer cells, the combination led to a synergistic induction of components of the integrated stress response. nih.govresearchgate.net In a breast cancer cell line, the combination strikingly induced PARP cleavage, indicating increased apoptosis. nih.govresearchgate.net

The combination of ONC-201 with other chemotherapeutic agents has also been explored. In pancreatic cancer models, the combination of ONC-201 and gemcitabine (B846) was well-tolerated and led to inhibited tumor growth and improved survival in mice. oncotarget.com In hematological malignancies, synergy has been documented with cytarabine (B982) in vitro. oncotarget.com

The following table summarizes the key preclinical findings of ONC-201 in combination with radiation and chemotherapy.

| Cancer Type | Combination Agent(s) | Cell Lines/Model | Key Findings |

| Glioblastoma (GBM) | Radiation, Temozolomide | U251 orthotopic mouse model | Significantly prolonged survival and reduced tumor burden; decreased MGMT expression. oncotarget.comaacrjournals.org |

| Breast and Prostate Cancer | Radiation | MDA-MB-468 (Breast), PC3 (Prostate) | Superior cytotoxic response; synergistic induction of integrated stress response and apoptosis markers. nih.govresearchgate.net |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Radiation | DIPG cell lines | Modest synergy observed in cell viability assays. nih.gov |

| Pancreatic Cancer | Gemcitabine | Xenograft model | Inhibited tumor growth and improved survival. oncotarget.com |

| Hematological Malignancies | Cytarabine | In vitro models | Synergistic effects. oncotarget.com |

Potential Synergy with Immune-Checkpoint Modulators

Preclinical evidence suggests that ONC-201 possesses immunomodulatory properties that could create synergy with immune-checkpoint modulators. nih.govresearchgate.net ONC-201 treatment has been shown to stimulate the accumulation of activated Natural Killer (NK) cells and T cells within the tumor microenvironment in immune-competent mouse models. nih.gov The antitumor efficacy of ONC-201 in vivo is partially dependent on NK cells, highlighting the importance of its immune-stimulatory effects. nih.gov

The mechanism behind this immune activation is thought to be multifactorial. ONC-201 induces membrane-bound TRAIL on NK cells, which contributes to their cytotoxic effects. nih.gov Furthermore, the antagonism of the dopamine (B1211576) receptor D2 (DRD2) by ONC-201 may play a role, as dopamine is known to inhibit NK cell function. nih.gov The activation of the integrated stress response and inhibition of the PI3K/Akt pathway by ONC-201 have also been associated with the activation of NK cell cytotoxicity. nih.gov

These immune-activating effects provide a strong rationale for combining ONC-201 with immune-checkpoint inhibitors. nih.govresearchgate.net In a preclinical study on castration-resistant prostate cancer, the combination of ONC-201 and darolutamide led to an increase in intra-tumoral NK cells and a trend of increased TRAIL activation within these cells in a xenograft model. biorxiv.orgbiorxiv.org In a murine triple-negative breast cancer model, the antitumor effects of combining ONC-201 with radiation were dependent on both CD4+ T cells and NK cells, further supporting the role of ONC-201 in modulating the tumor immune environment. researchgate.net These findings suggest that ONC-201 could potentially sensitize tumors to immune-checkpoint blockade, although more direct preclinical studies combining ONC-201 with checkpoint inhibitors are needed to fully elucidate this synergy. nih.gov

The table below summarizes the preclinical findings related to the immunomodulatory effects of ONC-201 and its potential synergy with immune-based therapies.

| Cancer Type | Combination Agent/Context | Model | Key Immunomodulatory Findings |

| General | Single agent | Immune-competent syngeneic mouse models | Increased intra-tumoral activated NK and CD3+ T cells; efficacy reduced by NK cell depletion. nih.gov |

| Castration-Resistant Prostate Cancer | Darolutamide | 22RV1 xenograft model | Increased intra-tumoral NK cells and trends of increased TRAIL activation within NK cells. biorxiv.orgbiorxiv.org |

| Triple-Negative Breast Cancer | Radiation | 4T1 subcutaneous tumors | Antitumor effects of the combination required CD4+ T cells and NK cells. researchgate.net |

Structural and Analog Research of Imipridones

Elucidation of ONC-201 Dihydrochloride (B599025) Molecular Structure

The precise molecular architecture of ONC-201 is fundamental to its biological function. Initial assumptions about its structure were later corrected through rigorous analytical techniques, revealing the specific isomeric form responsible for its therapeutic effects.

The compound known as ONC-201 was first described in patent literature with a chemical structure that was later found to be incorrect. nih.govnih.govresearchgate.net The originally proposed structure was a linear imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative. nih.govnih.gov However, subsequent and more detailed analyses using Nuclear Magnetic Resonance (NMR) and X-ray crystallography determined that the biologically active molecule, supplied by the National Cancer Institute (NCI) and manufactured by Oncoceutics, is in fact an angular [3,4-e] isomer. nih.govnih.govresearchgate.netwindows.netnih.gov This angular isomer, 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, features the imidazo (B10784944) ring fused at an angle to the pyridopyrimidine core. nih.govresearchgate.net

This structural distinction is critical, as the two isomers possess vastly different biological activities. nih.gov The angular structure of ONC-201 is solely responsible for its potent anti-cancer effects. nih.govnih.gov In contrast, the synthesized linear [4,3-d] isomer is biologically inactive. nih.govoncotarget.commedchemexpress.com Studies comparing the two isomers in HCT116 colorectal cancer cells demonstrated that only the angular ONC-201 could induce cancer cell death and upregulate the TRAIL gene. nih.gov The linear isomer failed to induce cell death at concentrations below 1 mM and did not induce TRAIL expression at any tested dose. nih.gov Furthermore, the loss of the angular structure also results in a loss of dopamine (B1211576) receptor D2 (DRD2) antagonist activity, which is a key part of its mechanism. aacrjournals.orgresearchgate.net This stark difference in activity underscores the critical importance of the specific three-dimensional arrangement of the imipridone core for its therapeutic potential. aacrjournals.orgresearchgate.netnih.gov

| Feature | Angular Isomer (ONC-201) | Linear Isomer |

| Structure Name | Imidazo[1,2-a]pyrido[3,4-e]pyrimidine | Imidazo[1,2-a]pyrido[4,3-d]pyrimidine |

| Biological Activity | Potent anti-cancer activity. nih.govnih.gov | Biologically inactive. nih.govoncotarget.commedchemexpress.com |

| TRAIL Induction | Induces TRAIL gene expression. nih.gov | Unable to induce TRAIL. nih.gov |

| Cell Viability Effect | Induces cancer cell death. nih.gov | No significant effect on cell death at therapeutic concentrations. nih.gov |

| DRD2 Antagonism | Active antagonist. aacrjournals.orgresearchgate.net | Inactive. aacrjournals.orgresearchgate.net |

Discovery and Preclinical Evaluation of ONC-201 Dihydrochloride Analogs

Building on the unique pharmacophore of ONC-201, medicinal chemistry efforts have generated a series of analogs, collectively known as imipridones, to explore derivatives with potentially improved or distinct therapeutic characteristics. oncotarget.comnih.govnih.gov

Through the synthesis and screening of numerous derivatives, several promising analogs have been identified, most notably ONC206 and ONC212. nih.govnih.gov These second-generation imipridones were prioritized based on their in vitro potency in cancer cell lines and a lack of toxicity to normal human fibroblasts. nih.govnih.govresearchgate.net While sharing the core mechanism of ONC-201, including the induction of the integrated stress response (ISR) and inactivation of Akt/ERK signaling, they exhibit distinct properties. nih.govnih.govresearchgate.net

ONC206, a difluorobenzyl imipridone, demonstrated an improved ability to inhibit cancer cell migration compared to ONC-201. nih.govnih.govresearchgate.netchimerix.com In contrast, ONC212, a trifluoromethylbenzyl imipridone, was noted for its rapid kinetics, inducing downstream signaling pathways faster than the parent compound. nih.govnih.govresearchgate.netchimerix.com For example, ONC212 induces CHOP and DR5 mRNA at 12 hours, whereas ONC201 and ONC206 do so at 24 hours. chimerix.com These analogs, which are more potent than ONC-201, are also activators of the mitochondrial protease ClpP. oncotarget.comaacrjournals.orgresearchgate.netmdpi.com

Preclinical evaluations have revealed that ONC-201 analogs can exhibit superior efficacy in specific cancer types compared to the parent compound. researchgate.net ONC212, for instance, has shown broad-spectrum efficacy at nanomolar concentrations across both solid tumors and hematological malignancies. nih.govnih.govresearchgate.net It demonstrated particularly improved efficacy relative to ONC-201 in skin cancer models. nih.govnih.govresearchgate.net Moreover, ONC212 proved effective in BRAF V600E melanoma xenograft models that are less sensitive to ONC-201. nih.govresearchgate.net In studies on pancreatic cancer cell lines, all sixteen lines tested showed high sensitivity to ONC212, whereas only four were highly sensitive to ONC201. asco.org

ONC206 has also shown enhanced potency in several cancer models. It is approximately 20 times more potent than ONC-201 in glioblastoma (GBM) cells. aacrjournals.org It demonstrated increased cell death at lower doses than ONC-201 in medulloblastoma (MB) cell lines and was effective against patient-derived SHH, WNT, and Group 3 tumors ex vivo. nih.gov Additionally, ONC206 has shown improved efficacy in models of uterine serous cancer. researchgate.net

| Compound | Tumor Subtype | Observed Improvement |

| ONC212 | Skin Cancer | Improved efficacy relative to ONC201. nih.govresearchgate.net |

| BRAF V600E Melanoma | Efficacious in models less sensitive to ONC201. nih.govresearchgate.net | |

| Pancreatic Cancer | High sensitivity across all tested cell lines, unlike ONC201. asco.org | |

| Hepatocellular Carcinoma | More sensitive to ONC212 than ONC201 in xenograft models. nih.gov | |

| ONC206 | Glioblastoma (GBM) | ~20 times more potent than ONC201. aacrjournals.org |

| Medulloblastoma (MB) | Increased cell death at lower doses compared to ONC-201. nih.gov | |

| Uterine Serous Cancer | Improved in vivo efficacy relative to ONC201. researchgate.net | |

| Biliary Tract Cancer | Lower IC50 values compared to ONC201. aacrjournals.org |